molecular formula C12H13FO B13678484 8-Fluoro-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one

8-Fluoro-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one

Cat. No.: B13678484
M. Wt: 192.23 g/mol
InChI Key: MYJXYWIPQNDJRX-UHFFFAOYSA-N
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Description

8-Fluoro-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. The presence of a fluorine atom and dimethyl groups in this compound may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis may begin with a naphthalene derivative.

    Fluorination: Introduction of the fluorine atom can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Dimethylation: The dimethyl groups can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Cyclization: Formation of the dihydronaphthalenone ring system may involve cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May be studied for its interactions with biological systems, including enzyme inhibition or receptor binding.

    Medicine: Potential use in drug development, particularly for its fluorine-containing structure which can enhance metabolic stability.

    Industry: Applications in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 8-Fluoro-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one would depend on its specific interactions with molecular targets. This could involve:

    Molecular Targets: Binding to enzymes, receptors, or other proteins.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzymatic activity, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

    8-Fluoro-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one: can be compared with other fluorinated naphthalenones or dimethyl-substituted naphthalenones.

    Fluorinated Naphthalenones: Compounds with similar fluorine substitution patterns.

    Dimethyl Naphthalenones: Compounds with similar dimethyl substitution patterns.

Uniqueness

The unique combination of fluorine and dimethyl groups in this compound may impart distinct chemical reactivity, biological activity, and physical properties compared to other similar compounds.

Properties

Molecular Formula

C12H13FO

Molecular Weight

192.23 g/mol

IUPAC Name

8-fluoro-1,1-dimethyl-3,4-dihydronaphthalen-2-one

InChI

InChI=1S/C12H13FO/c1-12(2)10(14)7-6-8-4-3-5-9(13)11(8)12/h3-5H,6-7H2,1-2H3

InChI Key

MYJXYWIPQNDJRX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)CCC2=C1C(=CC=C2)F)C

Origin of Product

United States

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